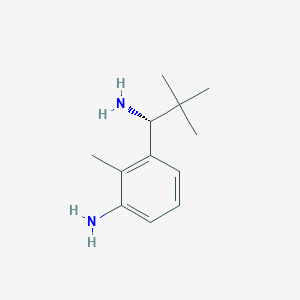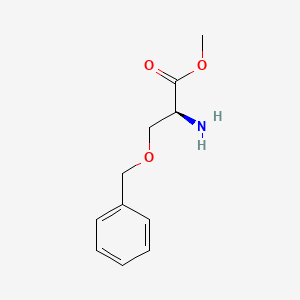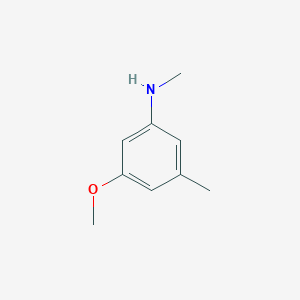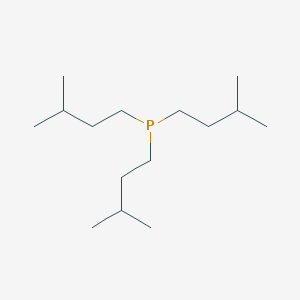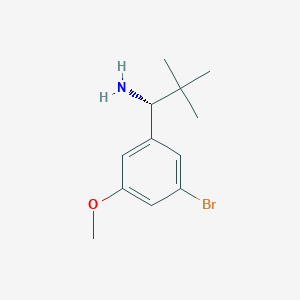
(R)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound with a bromine and methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2,2-dimethylpropan-1-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methoxyphenyl derivatives.
Substitution: Formation of new amine or thiol derivatives.
科学的研究の応用
®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 3-(3-Bromo-5-methoxyphenyl)propanoic acid
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-
Uniqueness
®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the chiral center and the presence of both bromine and methoxy groups
特性
分子式 |
C12H18BrNO |
|---|---|
分子量 |
272.18 g/mol |
IUPAC名 |
(1R)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,3)11(14)8-5-9(13)7-10(6-8)15-4/h5-7,11H,14H2,1-4H3/t11-/m0/s1 |
InChIキー |
VCIDDSQUBPTFIQ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)[C@H](C1=CC(=CC(=C1)Br)OC)N |
正規SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)Br)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
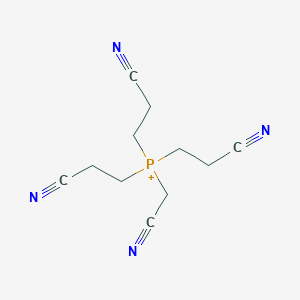
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
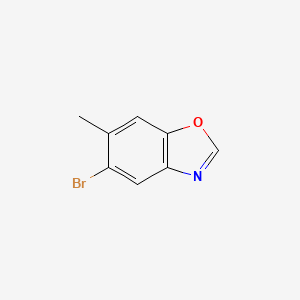
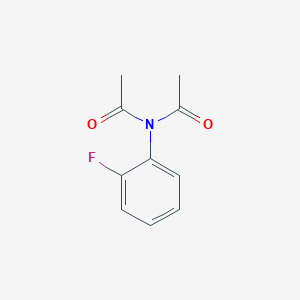
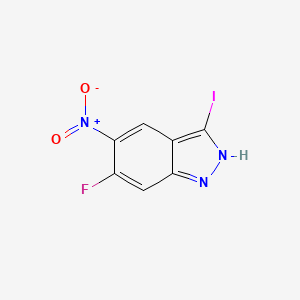

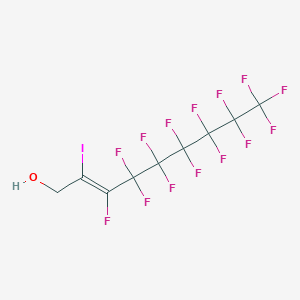
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
